An In-depth Technical Guide to {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid: Physicochemical Properties and Analytical Methodologies
An In-depth Technical Guide to {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid: Physicochemical Properties and Analytical Methodologies
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds play a pivotal role. Among these, the 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention due to its prevalence in biologically active molecules and its ability to form key hydrogen bonding interactions with protein targets.[1][2] The strategic introduction of a boronic acid moiety, particularly at the 5-position, further enhances the synthetic utility of this scaffold, primarily through its application in Suzuki-Miyaura cross-coupling reactions.[3] This guide provides a comprehensive technical overview of a specific, fluorinated derivative: {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid.
The incorporation of a fluorine atom onto the 7-azaindole core is a deliberate design element intended to modulate the molecule's physicochemical properties. Fluorine substitution can influence acidity, lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block for medicinal chemists.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the properties of this compound and robust protocols for its characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. While some experimental data for {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is not publicly available, we can compile known information and provide informed estimations based on related structures.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₇H₆BFN₂O₂ | Supplier Data |
| Molecular Weight | 179.95 g/mol | Supplier Data |
| CAS Number | 1626336-01-3 | Supplier Data |
| Appearance | Solid | Fluorochem |
| Purity | ≥97% | Fluorochem |
| Melting Point | Not available. Estimated to be >250 °C. | Based on the high melting points of similar heterocyclic boronic acids and the potential for strong intermolecular hydrogen bonding.[4] |
| Solubility | - Water: Predicted to have low solubility. - Organic Solvents: Likely soluble in polar aprotic solvents like DMSO and DMF, and alcohols like methanol and ethanol. Solubility in less polar solvents like ethyl acetate and dichloromethane is expected to be limited. | General solubility trends for arylboronic acids indicate low aqueous solubility, which can be influenced by pH.[5][6] Solubility in organic solvents is typically higher for polar aprotic solvents. |
| pKa | Not experimentally determined. Estimated to be in the range of 8.0-9.0. | The pKa of the boronic acid group in phenylboronic acid is ~8.8. The electron-withdrawing fluorine and the 7-azaindole nucleus are expected to slightly lower this value. The pKa of the 7-azaindole nitrogen is estimated to be around 3.5-4.5, making it a weak base.[7][8] |
Stability and Handling
Arylboronic acids are known to have specific stability considerations that are crucial for their storage and use in chemical reactions.
Key Stability Considerations:
-
Dehydration to Boroxines: Like other arylboronic acids, {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid can undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine.[9] This is often observed upon heating or under vacuum. The presence of boroxine can complicate characterization and reactivity, although it is typically in equilibrium with the monomeric boronic acid in the presence of water.
-
Protodeboronation: This is a common decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by acid or base and is influenced by the electronic nature of the aryl group.[10]
-
Oxidation: Arylboronic acids can be susceptible to oxidation, particularly under basic conditions. It is advisable to handle the compound under an inert atmosphere where possible, especially for long-term storage.
Recommended Storage:
Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.
Experimental Protocols for Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid. The following section outlines detailed, self-validating protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for structural elucidation of organic molecules.
Rationale: ¹H NMR will confirm the presence and connectivity of the protons on the 7-azaindole ring system. ¹³C NMR will identify all carbon environments. ¹⁹F NMR will confirm the presence of the fluorine atom, and ¹¹B NMR will provide information about the boron center.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point, which allows for heating if necessary to improve solubility. The exchangeable protons of the B(OH)₂ and N-H groups will be observable in this solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected signals will include aromatic protons on the pyrrolo[2,3-b]pyridine core and a broad singlet for the B(OH)₂ protons, which may exchange with residual water in the solvent. The N-H proton will also appear as a broad singlet.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expect to observe signals for all seven carbon atoms. The carbon attached to the boron atom may be broad due to quadrupolar relaxation of the boron nucleus.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
A broad singlet is expected in the region of 20-30 ppm, characteristic of a trigonal boronic acid.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons of the molecule. Compare the observed spectra with predicted spectra or data from structurally similar compounds.[11][12][13]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight.
Rationale: HPLC will separate the target compound from any impurities, while the mass spectrometer will provide an accurate mass measurement, confirming the elemental composition.
Step-by-Step Protocol:
-
HPLC System and Column:
-
Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
The HPLC system should be coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
The acidic mobile phase helps to suppress the ionization of silanol groups on the stationary phase and protonate the analyte for positive ion mode detection.
-
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min.
-
Column temperature: 40 °C.
-
Injection volume: 1-5 µL.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Electrospray Ionization (ESI), positive mode.
-
Acquire data in full scan mode over a mass range of m/z 100-500.
-
The expected [M+H]⁺ ion for C₇H₆BFN₂O₂ is m/z 180.05.
-
-
Data Analysis:
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and reveals information about the packing and intermolecular interactions in the solid state.
Rationale: An X-ray crystal structure provides the definitive three-dimensional arrangement of atoms in the molecule.
Step-by-Step Protocol:
-
Crystal Growth:
-
Growing suitable single crystals can be challenging. A common method is slow evaporation of a saturated solution.
-
Screen various solvents and solvent mixtures, such as methanol, ethanol, acetonitrile, or mixtures with water.
-
Start by dissolving the compound in a minimal amount of a suitable solvent at room temperature or with gentle heating.
-
Allow the solvent to evaporate slowly in a loosely capped vial over several days to weeks.
-
-
Crystal Selection and Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Logical Relationships and Workflows
The characterization of {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid follows a logical progression, ensuring a comprehensive understanding of the material before its use in further applications.
Caption: Workflow for the characterization of the boronic acid.
Conclusion
{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique combination of a 7-azaindole core, a fluorine substituent, and a reactive boronic acid moiety provides medicinal chemists with a powerful tool for generating new chemical entities with potentially enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its physicochemical properties, stability, and the application of robust analytical methodologies are paramount to its successful utilization in research and development. This guide provides a foundational framework for working with this important compound, enabling scientists to proceed with confidence in their synthetic endeavors.
References
-
Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). ResearchGate. Available at: [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. Available at: [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. Available at: [Link]
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]
-
1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in CDCl 3 (δ in ppm, J in Hz). ResearchGate. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
-
The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Purification of boronic acids? Reddit. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. ResearchGate. Available at: [Link]
-
The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules. Available at: [Link]
-
Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: [Link]
-
B3O3Ph3(7-azaindole): Structure, Luminescence, and Fluxionality. Inorganic Chemistry. Available at: [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules. Available at: [Link]
-
Computational Estimation of the PKa's of Purines and Related Compounds. SciSpace. Available at: [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]
- Improved manufacturing process and intermediates for a pyrrolo[2,3-d]pyrimidine compound and use thereof. Google Patents.
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pjps.pk [pjps.pk]
- 12. 4-Azaindole(272-49-1) 1H NMR spectrum [chemicalbook.com]
- 13. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
